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Compound of Interest

Compound Name: Meosuc-aapm-pna

Cat. No.: B1587369

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as
MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is
primarily utilized in biochemical assays to measure the enzymatic activity of two key serine
proteases involved in the human immune response: human neutrophil elastase (HNE) and
proteinase 3 (PR3).[1][2][3] This technical guide provides a comprehensive overview of
MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed
experimental protocols, and relevant kinetic data to support its application in research and drug
development.

Chemical and Physical Properties

MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA)
chromophore. The cleavage of the amide bond between the valine residue and the pNA group
by a target protease releases the yellow-colored p-nitroaniline, which can be quantified
spectrophotometrically.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1587369?utm_src=pdf-interest
https://nordicbiosite.com/product/T38363-10mg/MeOSucAAPVpNA
https://www.caymanchem.com/product/17601/meosuc-aapv-pna
https://www.scbt.com/p/meosuc-aapv-pna-chromogenic-substrate-substrate-70967-90-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Chemical Formula C27H38N609
Molecular Weight 590.6 g/mol

CAS Number 70967-90-7
Appearance Lyophilized powder

Soluble in DMSO (>20 mM) and methanol (1

Solubility mg/mU[1]

Storage Store at -20°C for long-term stability

Mechanism of Action

The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the
rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-
Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the
peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in
solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation
is directly proportional to the enzyme's activity.

Enzymatic Specificity

MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase
and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as
cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of
HNE and PR3 in complex biological samples.[1][2]

Data Presentation: Quantitative Kinetic Parameters

The following table summarizes the known kinetic constants for the hydrolysis of MeOSuc-
AAPV-pNA by human neutrophil elastase. Despite extensive searches, specific Km and kcat
values for the interaction with human proteinase 3 are not readily available in the reviewed

literature.
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Enzyme Km (mM) kcat (s7%) kcat/Km (M—'s™?)

Human Neutrophil
0.152 18.24 120,000
Elastase

Note: The kcat value was calculated from the provided kcat/Km and Km values.

Experimental Protocols
I. Neutrophil Elastase or Proteinase 3 Activity Assay

This protocol outlines a general procedure for measuring the activity of purified HNE or PR3
using MeOSuc-AAPV-pNA.

Materials:

o Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)

¢ MeOSuc-AAPV-pNA substrate

o Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20

e DMSO (for dissolving the substrate)

» 96-well microplate

¢ Microplate reader capable of measuring absorbance at 405 nm

Procedure:

o Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

o Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in
the assay buffer. The optimal enzyme concentration should be determined empirically but is
typically in the low nanomolar range.

e Assay Setup:

o Add 50 pL of assay buffer to each well of a 96-well microplate.
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o Add 25 pL of the diluted enzyme solution to the appropriate wells.

o Add 25 pL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to
initiate the reaction. The final substrate concentration should ideally be varied to determine
the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the Km. For a single
point assay, a concentration of 200 uM is commonly used.

e Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C.
Measure the absorbance at 405 nm every minute for 15-30 minutes.

e Data Analysis:

o Calculate the initial reaction velocity (Vo) from the linear portion of the absorbance versus
time plot.

o Convert the change in absorbance per minute (AA/min) to the concentration of p-
nitroanilide produced per minute using the Beer-Lambert law (¢ of pNA at 405 nm = 8,800
M~icm~1).

o Plot the reaction velocity against the substrate concentration and fit the data to the
Michaelis-Menten equation to determine Km and Vmax.

Il. Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of HNE or PR3.
Materials:

 All materials from the activity assay protocol.

 Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).
Procedure:

o Assay Setup:

o Add 50 uL of assay buffer to each well of a 96-well microplate.
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o Add 25 pL of the diluted enzyme solution to the appropriate wells.

o Add 10 pL of the inhibitor solution at various concentrations (or a single concentration for
screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

o Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

e Reaction Initiation and Measurement:

o Add 15 pL of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction.
The final substrate concentration should be close to the Km value for competitive inhibitor
studies.

o Immediately measure the absorbance at 405 nm as described in the activity assay
protocol.

o Data Analysis:
o Calculate the initial reaction velocity for each inhibitor concentration.

o Determine the percent inhibition by comparing the velocity in the presence of the inhibitor
to the vehicle control.

o For inhibitor characterization, plot the reaction velocity against the inhibitor concentration
and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive,
uncompetitive) to determine the inhibition constant (Ki) or ICso value.

Mandatory Visualizations
Experimental Workflow for an Enzyme Inhibition Assay

Data Acquisition & Analysis

Initiate Reaction with
MeOSuc-AAPV-pNA
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Click to download full resolution via product page

Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.

Reaction Mechanism

Hydrolysis MeOSuc-AAPV
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\j
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Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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